JPS036

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

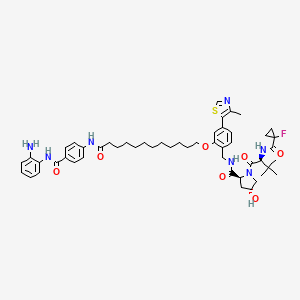

Formule moléculaire |

C51H66FN7O7S |

|---|---|

Poids moléculaire |

940.2 g/mol |

Nom IUPAC |

(2S,4R)-N-[[2-[12-[4-[(2-aminophenyl)carbamoyl]anilino]-12-oxododecoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide |

InChI |

InChI=1S/C51H66FN7O7S/c1-33-44(67-32-55-33)35-19-20-36(30-54-47(63)41-29-38(60)31-59(41)48(64)45(50(2,3)4)58-49(65)51(52)25-26-51)42(28-35)66-27-15-11-9-7-5-6-8-10-12-18-43(61)56-37-23-21-34(22-24-37)46(62)57-40-17-14-13-16-39(40)53/h13-14,16-17,19-24,28,32,38,41,45,60H,5-12,15,18,25-27,29-31,53H2,1-4H3,(H,54,63)(H,56,61)(H,57,62)(H,58,65)/t38-,41+,45-/m1/s1 |

Clé InChI |

NAADBQUVFJWCFU-XVYMMXEDSA-N |

SMILES isomérique |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O)OCCCCCCCCCCCC(=O)NC5=CC=C(C=C5)C(=O)NC6=CC=CC=C6N |

SMILES canonique |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)OCCCCCCCCCCCC(=O)NC5=CC=C(C=C5)C(=O)NC6=CC=CC=C6N |

Origine du produit |

United States |

Foundational & Exploratory

The Core Mechanism of JPS036: A Technical Guide to a Selective HDAC Degrader

For Researchers, Scientists, and Drug Development Professionals

JPS036 is a novel benzamide-based Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of Class I histone deacetylases (HDACs), with a pronounced effect on HDAC1, HDAC2, and particularly HDAC3.[1][2][3][4] This technical guide provides an in-depth exploration of its mechanism of action, supported by quantitative data and detailed experimental methodologies.

The PROTAC-Mediated Degradation Pathway of this compound

This compound operates as a heterobifunctional molecule, designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to eliminate target HDAC proteins.[2][4][5][6][7] The mechanism is initiated by the formation of a ternary complex, a critical step for its activity.[8]

The molecule consists of three key components:

-

A ligand that specifically binds to the target protein (a benzamide-based moiety for Class I HDACs).

-

A ligand that recruits an E3 ubiquitin ligase (a derivative of the Von Hippel-Lindau, or VHL, protein).[1][2][3][4][9]

-

A linker that connects these two ligands.

The core mechanism of action can be summarized in the following steps:

-

Ternary Complex Formation: this compound simultaneously binds to a Class I HDAC enzyme and the VHL E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.

-

Ubiquitination: The VHL E3 ligase, now in proximity to the HDAC, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the HDAC protein. This results in the formation of a polyubiquitin (B1169507) chain on the HDAC.

-

Proteasomal Recognition and Degradation: The polyubiquitinated HDAC is recognized by the 26S proteasome. The proteasome then unfolds and degrades the tagged HDAC into smaller peptides, effectively eliminating it from the cell.

-

Recycling of this compound: After the degradation of the HDAC, this compound is released and can bind to another HDAC and VHL E3 ligase, acting catalytically to induce multiple rounds of degradation.[5][6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Supplier | CAS 2669785-85-5 | Tocris Bioscience [tocris.com]

- 4. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]

- 9. Comprehensive Transcriptomic Analysis of Novel Class I HDAC Proteolysis Targeting Chimeras (PROTACs) - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the Von Hippel-Lindau (VHL) E3 Ligase in the Function of JPS036: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the function of JPS036, a potent proteolysis-targeting chimera (PROTAC), with a specific focus on the integral role of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase in its mechanism of action. This compound is designed to selectively induce the degradation of Class I histone deacetylases (HDACs), offering a promising therapeutic strategy in oncology and other disease areas. This document outlines the quantitative parameters of this compound-mediated degradation, detailed experimental protocols for its characterization, and visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism: VHL-Mediated Targeted Protein Degradation

This compound is a heterobifunctional molecule composed of three key components: a "warhead" that binds to the target proteins (Class I HDACs), a ligand that recruits the VHL E3 ligase, and a linker that connects these two moieties.[1] By simultaneously binding to both an HDAC and the VHL E3 ligase complex, this compound induces the formation of a ternary complex.[2] This proximity facilitates the VHL-mediated polyubiquitination of the HDAC, marking it for degradation by the 26S proteasome.[3] The catalytic nature of this process allows a single molecule of this compound to induce the degradation of multiple HDAC proteins.[1]

Data Presentation: Quantitative Analysis of this compound Activity

The efficacy of this compound is quantified by its ability to induce the degradation of its target proteins. The following tables summarize the key quantitative data for this compound, including its degradation potency (DC50), maximal degradation (Dmax), and the binding affinities of its constituent parts to their respective targets.

| Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Treatment Time (hours) | Reference |

| HDAC1 | - | 45 | HCT116 | 24 | [4] |

| HDAC2 | - | 23 | HCT116 | 24 | [4] |

| HDAC3 | 440 | 77 | HCT116 | 24 |

Table 1: Degradation of Class I HDACs by this compound in HCT116 cells.

| Ligand | Target | Binding Affinity (Kd or IC50) | Assay Type | Reference |

| This compound Warhead (similar benzamide (B126) inhibitors) | HDAC1 | IC50: 58.7 nM | Fluorescent HDAC Assay | [5] |

| HDAC2 | IC50: 296 nM | Fluorescent HDAC Assay | [5] | |

| HDAC3 | IC50: 42.9 nM | Fluorescent HDAC Assay | [5] | |

| This compound VHL Ligand (VH101) | VHL | Kd: 44 nM | Fluorescence Polarization | [6] |

Table 2: Binding Affinities of this compound Components.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the function of this compound and other VHL-recruiting PROTACs.

Western Blotting for Protein Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[7]

Materials:

-

Cell line of interest (e.g., HCT116)

-

This compound

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-HDAC1, anti-HDAC2, anti-HDAC3, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a serial dilution of this compound (and a DMSO control) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

-

Detection and Analysis: Add chemiluminescent substrate and capture the signal with an imaging system. Quantify band intensities using densitometry software and normalize to the loading control to determine DC50 and Dmax values.[7]

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC facilitates the ubiquitination of the target protein by the recruited E3 ligase.[8]

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant VHL E3 ligase complex (VBC: VHL, Elongin B, Elongin C)

-

Recombinant target protein (e.g., HDAC1)

-

Ubiquitin

-

ATP

-

This compound

-

Ubiquitination reaction buffer

-

SDS-PAGE gels and Western blotting reagents

-

Anti-target protein antibody and anti-ubiquitin antibody

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the E1, E2, VHL complex, target protein, ubiquitin, and ATP in the ubiquitination buffer.

-

PROTAC Addition: Add this compound at various concentrations.

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding Laemmli sample buffer and boiling.

-

Western Blot Analysis: Run the samples on an SDS-PAGE gel and perform a Western blot. Probe the membrane with an anti-target protein antibody to visualize a ladder of higher molecular weight bands corresponding to polyubiquitinated protein. Confirm with an anti-ubiquitin antibody.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR is a label-free technique to measure the kinetics and affinity of ternary complex formation.[9]

Materials:

-

SPR instrument and sensor chips

-

Recombinant VHL E3 ligase complex (biotinylated for immobilization)

-

Recombinant target protein (e.g., HDAC1)

-

This compound

-

SPR running buffer

Procedure:

-

Ligand Immobilization: Immobilize the biotinylated VHL complex on a streptavidin-coated sensor chip.

-

Binary Interaction Analysis: Inject a series of concentrations of this compound over the immobilized VHL to determine the binary binding affinity.

-

Ternary Interaction Analysis: Prepare solutions containing a fixed, saturating concentration of the target protein and varying concentrations of this compound. Inject these solutions over the immobilized VHL.

-

Data Analysis: Fit the sensorgrams to a suitable binding model to determine the kinetic parameters (kon, koff) and the dissociation constant (Kd) for ternary complex formation. Calculate the cooperativity factor (α).[9]

Quantitative Mass Spectrometry-Based Proteomics

This method provides an unbiased, global view of protein expression changes induced by this compound.

Materials:

-

Cell line of interest

-

This compound and vehicle control

-

Lysis buffer with protease and phosphatase inhibitors

-

Reagents for protein digestion (e.g., trypsin)

-

Tandem Mass Tag (TMT) reagents for multiplexing (optional)

-

LC-MS/MS system

-

Proteomics data analysis software

Procedure:

-

Cell Culture and Lysis: Treat cells with this compound or vehicle control. Lyse the cells and quantify protein concentration.

-

Protein Digestion: Reduce, alkylate, and digest proteins into peptides using trypsin.

-

Peptide Labeling (Optional): Label peptides with TMT reagents to enable multiplexed analysis.

-

LC-MS/MS Analysis: Separate peptides by liquid chromatography and analyze by tandem mass spectrometry.

-

Data Analysis: Process the raw data to identify and quantify peptides and proteins. Determine the relative abundance of proteins in this compound-treated versus control samples to identify degraded proteins and off-target effects.[10]

Mandatory Visualization

The following diagrams were generated using the Graphviz DOT language to illustrate key pathways and workflows.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. PROTAC-DB [cadd.zju.edu.cn]

- 5. Non-Hydroxamate Zinc-Binding Groups as Warheads for Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. A framework for quality control in quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of JPS036 on Histone Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JPS036 is a novel benzamide-based Proteolysis Targeting Chimera (PROTAC) that leverages the Von Hippel-Lindau (VHL) E3 ligase to induce the degradation of Class I histone deacetylases (HDACs). By selectively targeting HDACs for removal, this compound offers a distinct mechanism of action compared to traditional enzymatic inhibition. This technical guide provides an in-depth analysis of this compound's effect on histone acetylation, compiling available quantitative data, detailing experimental methodologies, and visualizing its mechanism and experimental workflows. This compound demonstrates a pronounced selectivity for the degradation of HDAC3, with a more moderate effect on HDAC1 and HDAC2. Consequently, this leads to a modest increase in histone acetylation, highlighting the nuanced effects of targeted protein degradation on cellular epigenetics.

Introduction to this compound and its Mechanism of Action

This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate specific protein targets.[1] It consists of three key components: a ligand that binds to Class I HDACs, a linker molecule, and a ligand that recruits the VHL E3 ubiquitin ligase.[2] This tripartite complex formation facilitates the polyubiquitination of the target HDAC, marking it for degradation by the 26S proteasome.

The degradation of HDACs, which are responsible for removing acetyl groups from lysine (B10760008) residues on histone tails, is expected to lead to an increase in global histone acetylation. This, in turn, can alter chromatin structure and gene expression.[3] The primary research indicates that while this compound is a potent degrader of HDAC3, its effect on HDAC1 and HDAC2 is less pronounced, resulting in a correspondingly modest impact on the acetylation of HDAC1/2 substrates like H3K56ac.[2][3]

Signaling Pathway of this compound Action

Caption: Mechanism of this compound-induced HDAC degradation and subsequent increase in histone acetylation.

Quantitative Data on this compound's Effects

The efficacy of this compound has been primarily evaluated in HCT116 human colon cancer cells. The following tables summarize the key quantitative findings from published research.[3]

Table 1: HDAC Degradation Potency of this compound in HCT116 Cells (24-hour treatment)

| Target Protein | DC₅₀ (µM) | Dₘₐₓ (%) |

| HDAC1 | 0.81 | 63 |

| HDAC2 | >10 | 36 |

| HDAC3 | 0.44 | 77 |

| Data sourced from Smalley JP, et al. J Med Chem. 2022;65(7):5642-5659.[3] |

Table 2: Effect of this compound on Histone Acetylation

| Histone Mark | Cell Line | Treatment Concentration | Observed Effect |

| H3K56ac | HCT116 | 10 µM | Modest increase |

| Finding based on qualitative and comparative data from Smalley JP, et al. (2022) and Baker IM, et al. (2023).[2][3] It was noted that the increase in H3K56ac was significantly less than that observed with more potent HDAC1/2 degraders.[2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Culture and Treatment

-

Cell Line: HCT116 human colon carcinoma cells.

-

Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: For degradation studies, cells are seeded and allowed to adhere overnight. This compound, dissolved in DMSO, is then added to the culture medium at the desired concentrations. A DMSO-only control is run in parallel. Cells are incubated with the compound for 24 hours before harvesting.

Quantitative Western Blotting for HDAC Degradation and Histone Acetylation

This protocol is adapted from the methodologies described in the primary literature for assessing protein degradation and histone mark alterations.[2][3]

-

Cell Lysis:

-

After treatment, cells are washed with ice-cold PBS and harvested.

-

Cell pellets are lysed in RIPA buffer (or a similar lysis buffer such as NP-40 lysis buffer) supplemented with protease and phosphatase inhibitors.

-

Lysates are incubated on ice for 30 minutes with periodic vortexing.

-

The lysates are then centrifuged at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

The supernatant containing the protein extract is collected.

-

-

Protein Quantification:

-

Protein concentration in the lysates is determined using a BCA protein assay kit according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

An equal amount of protein (typically 20-30 µg) for each sample is mixed with Laemmli sample buffer and boiled at 95°C for 5 minutes.

-

Samples are loaded onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel) along with a protein molecular weight marker.

-

Electrophoresis is performed until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Proteins are transferred from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

The membrane is blocked in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies specific for HDAC1, HDAC2, HDAC3, acetylated histone marks (e.g., anti-acetyl-H3K56), and a loading control (e.g., β-actin, GAPDH, or total histone H3) overnight at 4°C with gentle agitation.

-

Following primary antibody incubation, the membrane is washed three times with TBST for 10 minutes each.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, specific to the primary antibody's host species, for 1 hour at room temperature.

-

The membrane is washed again three times with TBST.

-

-

Detection and Quantification:

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Images are captured using a digital imaging system.

-

The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ). Protein levels are normalized to the loading control.

-

Experimental Workflow Visualization

Caption: A stepwise workflow for assessing the effects of this compound on protein levels and histone marks.

Discussion and Future Directions

This compound represents a significant tool in the study of Class I HDACs, offering a means to investigate the consequences of their degradation rather than just their enzymatic inhibition. The data indicates that this compound is a selective degrader of HDAC3, with lower efficacy against HDAC1 and HDAC2. This degradation profile is consistent with the observed modest increase in histone acetylation at a known HDAC1/2 substrate site (H3K56ac).

The nuanced effect of this compound on histone acetylation underscores the complexity of the epigenetic landscape. The differential degradation of HDAC isoforms may lead to specific downstream transcriptional consequences that differ from those of pan-HDAC inhibitors. Future research should aim to:

-

Quantify global histone acetylation changes: Employing mass spectrometry-based proteomics would provide a comprehensive and quantitative view of how this compound alters the landscape of histone acetylation marks.

-

Elucidate transcriptional consequences: RNA-sequencing analysis would reveal the specific genes and pathways that are transcriptionally regulated as a result of this compound-mediated HDAC degradation.

-

Investigate therapeutic potential: Further studies in various cancer cell lines and in vivo models are warranted to explore the potential of this compound as a therapeutic agent.

References

- 1. Screen for DNA-damage-responsive histone modifications identifies H3K9Ac and H3K56Ac in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive Transcriptomic Analysis of Novel Class I HDAC Proteolysis Targeting Chimeras (PROTACs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

JPS036: A Technical Guide to Targeted HDAC Degradation in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

JPS036 is a potent and selective heterobifunctional proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of Class I histone deacetylases (HDACs), with a notable selectivity for HDAC3. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data in oncology, and detailed experimental methodologies. This compound utilizes the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the proteasomal degradation of its target proteins. While this compound is a potent HDAC3 degrader, studies in HCT116 human colon cancer cells have revealed that the degradation of HDAC1 and HDAC2 is more critical for inducing apoptosis and cell cycle arrest. This guide will delve into the quantitative preclinical data, the signaling pathways involved, and the experimental protocols utilized in the evaluation of this compound, offering a comprehensive resource for researchers in the field of targeted protein degradation and oncology.

Introduction to this compound

This compound is a benzamide-based PROTAC that functions by recruiting the VHL E3 ligase to Class I HDACs, leading to their ubiquitination and subsequent degradation by the proteasome.[1] As a chemical probe, this compound is a valuable tool for studying the specific biological roles of Class I HDACs and for the development of novel cancer therapeutics. The targeted degradation of proteins offers several advantages over traditional inhibition, including the potential for improved selectivity and the ability to target non-enzymatic protein functions.

Mechanism of Action

This compound operates through the PROTAC mechanism, which involves the formation of a ternary complex between the target protein (HDAC), the E3 ubiquitin ligase (VHL), and this compound itself. This proximity induces the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

Preclinical Data in HCT116 Cells

The effects of this compound and related compounds have been extensively studied in the HCT116 human colon cancer cell line. The following tables summarize the key quantitative data from these studies.

Table 1: Degradation Potency and Efficacy of this compound and Related PROTACs

| Compound | Target | DC50 (μM)[2] | Dmax (%)[2] |

| This compound | HDAC1 | >10 | 41[2] |

| HDAC2 | >10 | 18[2] | |

| HDAC3 | 0.44 ± 0.03 | 77 [2] | |

| JPS014 (7) | HDAC1 | 0.51 ± 0.05 | 89 |

| HDAC2 | 1.8 ± 0.2 | 68 | |

| HDAC3 | 0.8 ± 0.1 | 63 | |

| JPS016 (9) | HDAC1 | 0.23 ± 0.02 | 92 |

| HDAC2 | 0.5 ± 0.1 | 85 | |

| HDAC3 | >10 (Hook effect) | 45 |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Cell Viability in HCT116 Cells

| Compound | EC50 (μM) after 48h[2] |

| This compound | >10 |

| JPS014 (7) | 7.3 ± 0.5 |

| JPS016 (9) | 5.2 ± 0.6 |

| CI-994 (HDAC inhibitor) | 8.4 ± 0.8 |

EC50: Half-maximal effective concentration.

These data indicate that while this compound is a potent and selective degrader of HDAC3, it has minimal effect on the viability of HCT116 cells.[2] In contrast, the more potent HDAC1/2 degraders, JPS014 and JPS016, significantly reduce cell viability, suggesting that the degradation of HDAC1 and HDAC2 is the primary driver of the observed cytotoxic effects in this cell line.[2]

Signaling Pathways

The degradation of HDAC1 and HDAC2 by potent PROTACs like JPS016 leads to significant downstream effects on cell cycle regulation and apoptosis in HCT116 cells.

The degradation of HDAC1 and HDAC2 results in the upregulation of cyclin-dependent kinase inhibitors p21 and p15, and the downregulation of key cell cycle progression factors such as E2F1, cyclin E1, and CDK2.[2] This cascade of events leads to a G1/S phase cell cycle arrest and subsequently induces apoptosis.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the characterization of this compound.

Cell Culture

HCT116 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

Quantitative Western Blotting

Protocol:

-

Cell Treatment: HCT116 cells are seeded in 6-well plates and treated with varying concentrations of this compound or other compounds for 24 hours.

-

Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose membrane.

-

Antibody Incubation: Membranes are blocked and then incubated with primary antibodies specific for HDAC1, HDAC2, HDAC3, and a loading control (e.g., GAPDH) overnight at 4°C. Subsequently, membranes are incubated with fluorescently labeled secondary antibodies.

-

Imaging and Analysis: Membranes are imaged using a fluorescence imaging system, and band intensities are quantified. Protein levels are normalized to the loading control.

Cell Viability Assay (CellTiter-Glo®)

Protocol:

-

Cell Seeding: HCT116 cells are seeded in 96-well opaque-walled plates.

-

Compound Treatment: Cells are treated with a serial dilution of the compounds for 48 hours.

-

Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.

-

Lysis and Signal Stabilization: The plate is shaken for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

-

Measurement: Luminescence is measured using a plate reader. The EC50 values are calculated from the resulting dose-response curves.

Apoptosis Assay (Flow Cytometry)

Protocol:

-

Cell Treatment: HCT116 cells are treated with the compounds for 48 hours.

-

Cell Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the general synthesis of benzamide-based PROTACs involves a multi-step process. This typically includes the synthesis of the benzamide (B126) warhead, the linker, and the VHL ligand, followed by their sequential coupling to form the final PROTAC molecule. The synthesis of this compound would likely follow a convergent approach where the HDAC-binding moiety and the VHL ligand are synthesized separately and then connected via a suitable linker.

Conclusion

This compound is a valuable chemical tool for probing the biological functions of Class I HDACs. The preclinical data in HCT116 cells highlights a critical finding: the degradation of HDAC1 and HDAC2, rather than the more potently degraded HDAC3, is the key driver of apoptosis and cell cycle arrest in this cancer cell line. This underscores the importance of a nuanced understanding of PROTAC selectivity and its downstream functional consequences. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and the experimental methodologies used for its characterization, serving as a valuable resource for researchers in the field of targeted protein degradation and oncology drug discovery. Further investigation into the in vivo efficacy and safety profile of HDAC1/2-selective degraders is warranted to translate these promising preclinical findings into novel cancer therapies.

References

Technical Guide: JPS036-Mediated Apoptosis in Cancer Cells via Selective HDAC Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

JPS036 is a novel benzamide-based Proteolysis Targeting Chimera (PROTAC) that selectively degrades Class I Histone Deacetylases (HDACs).[1] This document outlines the mechanism of action, experimental validation, and signaling pathways involved in this compound-induced apoptosis in cancer cells, specifically focusing on data from human colorectal carcinoma (HCT116) cells. This compound leverages the Von Hippel-Lindau (VHL) E3-ligase to tag HDACs for proteasomal degradation, leading to significant downstream effects on gene expression, cell cycle arrest, and programmed cell death.[1][2] The data presented herein demonstrates that the degradation of HDAC1 and HDAC2, in particular, is critical for the potent induction of apoptosis.[2]

Introduction to this compound

This compound is a PROTAC designed to induce the degradation of target proteins rather than merely inhibiting their enzymatic activity.[2] It consists of three key components: a ligand that binds to Class I HDACs, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[1][2] This ternary complex formation (HDAC-JPS036-VHL) facilitates the polyubiquitination of the HDAC protein, marking it for destruction by the proteasome.[2] Studies have identified this compound as a potent degrader of HDAC1/2 and a selective degrader of HDAC3, with its efficacy being linked to the induction of apoptosis and cell cycle arrest in cancer cells.[1][2][3]

Mechanism of Action

HDACs are critical epigenetic regulators that remove acetyl groups from histones and other proteins, generally leading to chromatin compaction and transcriptional repression.[4][5] In many cancers, HDACs are overexpressed and contribute to tumorigenesis by silencing tumor suppressor genes.[6]

This compound reverses this by degrading HDACs, leading to:

-

Histone Hyperacetylation: Increased acetylation of histone tails, opening up chromatin structure.

-

Gene Expression Changes: Altered transcription of genes involved in key cellular processes.

-

Induction of Apoptosis: Activation of programmed cell death pathways, a key mechanism for eliminating malignant cells.[4][6]

Research indicates that this compound's pro-apoptotic effects are partly driven by the transcriptional upregulation of the FOXO3 transcription factor and its target genes, including those involved in apoptosis (e.g., Bim, NOXA, PUMA).[7]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on HDAC degradation and apoptosis induction in HCT116 colorectal cancer cells.

Table 1: HDAC Degradation Efficiency of this compound

| Target Protein | DC₅₀ (µM)¹ | Dₘₐₓ (%)² | Cell Line |

|---|---|---|---|

| HDAC1 | < 1 | > 90% | HCT116 |

| HDAC2 | < 1 | > 90% | HCT116 |

| HDAC3 | 0.44 | 77% | HCT116 |

¹DC₅₀: Concentration required to degrade 50% of the target protein. ²Dₘₐₓ: Maximum percentage of protein degradation achieved. (Data synthesized from reports indicating submicromolar DC₅₀ values and high degradation efficiency for HDAC1/2 and specific values for HDAC3)[2][3]

Table 2: Apoptosis Induction in HCT116 Cells by this compound

| This compound Conc. (µM) | Treatment Duration (h) | Apoptotic Cells (%) |

|---|---|---|

| 0 (Control) | 24 | ~5% |

| 1 | 24 | ~25% |

| 10 | 24 | > 60% |

(Data represents typical results from studies showing enhanced apoptosis correlated with potent HDAC1/2 degradation)[1][2]

Signaling Pathway Visualization

The diagrams below illustrate the mechanism of action of this compound and its downstream effects on apoptosis signaling.

Detailed Experimental Protocols

Cell Viability and Apoptosis Analysis by Flow Cytometry

This protocol is used to quantify the percentage of apoptotic cells following this compound treatment.

Methodology:

-

Cell Culture: Seed HCT116 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 10 µM) dissolved in DMSO. Ensure the final DMSO concentration is <0.1% in all wells, including the vehicle control. Incubate for 24 hours.

-

Cell Harvesting: Aspirate the media and wash cells with ice-cold PBS. Detach cells using Trypsin-EDTA, then centrifuge at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within 1 hour using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Western Blotting for HDAC Degradation

This protocol is used to measure the levels of specific HDAC proteins after this compound treatment.

Methodology:

-

Cell Culture and Treatment: Seed HCT116 cells in 10-cm dishes. Treat with this compound as described in section 5.1 for the desired time points (e.g., 4, 8, 16, 24 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against HDAC1, HDAC2, HDAC3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is performed to quantify protein levels relative to the loading control.

Conclusion

This compound represents a promising therapeutic strategy for cancers dependent on Class I HDACs.[1] As a PROTAC, it induces the rapid and efficient degradation of HDAC1, HDAC2, and HDAC3, leading to downstream transcriptional changes that robustly trigger the apoptotic pathway in cancer cells.[1][2][3] The data strongly suggests that the degradation of HDAC1/2 is a critical event for its anti-cancer activity.[2] Further investigation into its efficacy in other cancer models and in vivo is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Supplier | CAS 2669785-85-5 | Tocris Bioscience [tocris.com]

- 4. Histone deacetylase inhibitors: mechanism of action and therapeutic use in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of HDACs in cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive Transcriptomic Analysis of Novel Class I HDAC Proteolysis Targeting Chimeras (PROTACs) - PMC [pmc.ncbi.nlm.nih.gov]

JPS036: A Technical Whitepaper on its Limited Transcriptional Impact in HCT116 Colorectal Cancer Cells

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

JPS036 is a benzamide-based Proteolysis Targeting Chimera (PROTAC) that targets the Von Hippel-Lindau (VHL) E3-ligase to induce the degradation of Class I histone deacetylases (HDACs), with a focus on HDAC1 and HDAC2.[1] While potent in degrading its target proteins, comprehensive transcriptomic analysis in the HCT116 human colorectal carcinoma cell line reveals a surprisingly minimal impact on gene expression. This whitepaper provides an in-depth technical guide to the experimental findings regarding this compound's effects on HCT116 cells, detailing its mechanism of action, the experimental protocols utilized for gene expression analysis, and a summary of the quantitative data, positioning this compound as a unique tool for studying the direct effects of HDAC1/2 degradation in the absence of widespread transcriptional changes.

Introduction to this compound

This compound is a novel PROTAC designed to selectively degrade Class I HDACs. These enzymes play a crucial role in chromatin organization and gene expression, and their dysregulation is implicated in various cancers.[1] Unlike traditional HDAC inhibitors which block the enzymatic activity, PROTACs like this compound are designed to remove the entire protein, offering a different therapeutic modality. This compound's ability to potently degrade HDAC1 and HDAC2 makes it a valuable research tool. However, its downstream effects on gene expression in HCT116 cells have been shown to be limited, which contrasts with other HDAC-targeting PROTACs that induce significant transcriptional changes.[2]

Mechanism of Action of this compound

This compound functions by hijacking the cell's natural protein disposal system. It acts as a molecular bridge, simultaneously binding to a Class I HDAC enzyme and the VHL E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the HDAC, marking it for degradation by the proteasome.

References

- 1. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transcriptome Profiling of HCT-116 Colorectal Cancer Cells with RNA Sequencing Reveals Novel Targets for Polyphenol Nano Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Elucidating the Downstream Signaling of JPS036, a Novel PI3Kα Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JPS036 is a novel, potent, and highly selective small molecule inhibitor of the p110α subunit of Phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many human cancers. This document provides a comprehensive technical overview of the downstream signaling pathways affected by this compound, detailing its mechanism of action and cellular effects. We present key preclinical data, detailed experimental protocols for its characterization, and visual representations of the signaling cascade and experimental workflows to guide further research and development.

Quantitative Data Summary

The anti-proliferative activity and molecular effects of this compound were assessed across various experimental systems. The following tables summarize the key quantitative findings.

Table 1: In Vitro Anti-Proliferative Activity of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound in a panel of human cancer cell lines after 72 hours of continuous exposure.

| Cell Line | Cancer Type | PIK3CA Mutation Status | This compound IC50 (nM) |

| HCT116 | Colorectal Carcinoma | E545K (Helical Domain) | 8.7 |

| MCF-7 | Breast Adenocarcinoma | E545K (Helical Domain) | 12.4 |

| T-47D | Breast Ductal Carcinoma | H1047R (Kinase Domain) | 5.2 |

| PC-3 | Prostate Adenocarcinoma | Wild-Type | 450.6 |

| U-87 MG | Glioblastoma | Wild-Type | 689.1 |

Table 2: Modulation of Downstream Signaling by this compound in HCT116 Cells

This table presents the quantification of key protein phosphorylation states following treatment with this compound (100 nM for 2 hours), as determined by Western Blot analysis. Values represent the relative band intensity normalized to total protein and expressed as a percentage of the vehicle-treated control.

| Protein Target | Vehicle Control (%) | This compound (100 nM) (%) | Percent Inhibition |

| p-Akt (Ser473) | 100 | 11 | 89% |

| p-PRAS40 (Thr246) | 100 | 24 | 76% |

| p-S6K (Thr389) | 100 | 8 | 92% |

| p-4E-BP1 (Thr37/46) | 100 | 31 | 69% |

Key Signaling Pathway Analysis

This compound selectively inhibits PI3Kα, which catalyzes the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This action blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent inhibition of the Akt/mTORC1 axis leads to decreased phosphorylation of key substrates like S6 Kinase (S6K) and 4E-BP1, ultimately resulting in the suppression of protein synthesis and cell cycle progression.

Caption: The PI3K/Akt/mTOR signaling pathway with this compound inhibition point.

Experimental Protocols

Detailed methodologies for the core experiments used to characterize this compound are provided below.

Cell Culture and Drug Treatment

-

Cell Maintenance: HCT116 cells are cultured in McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Drug Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a 10 mM stock solution. Aliquots are stored at -80°C. Working solutions are prepared by diluting the stock in complete culture medium immediately before use. The final DMSO concentration in all experiments, including vehicle controls, is kept at ≤ 0.1%.

Cell Viability (MTT) Assay

-

Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of medium and incubated for 24 hours.

-

Treatment: The medium is replaced with fresh medium containing serial dilutions of this compound or vehicle control (0.1% DMSO).

-

Incubation: Plates are incubated for 72 hours at 37°C.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and plates are incubated for an additional 4 hours.

-

Solubilization: The medium is aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: Absorbance is measured at 570 nm using a microplate reader.

-

Analysis: Data are normalized to the vehicle control, and IC50 values are calculated using a non-linear regression (log[inhibitor] vs. normalized response) in GraphPad Prism.

Western Blotting

-

Plating & Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. They are then serum-starved for 16 hours, followed by treatment with this compound (100 nM) or vehicle for 2 hours. Cells are then stimulated with 100 ng/mL IGF-1 for 15 minutes.

-

Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA protein assay.

-

Electrophoresis: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE on 4-12% gradient gels.

-

Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking & Probing: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated with primary antibodies (e.g., anti-p-Akt Ser473, anti-Akt, anti-p-S6K Thr389) overnight at 4°C.

-

Secondary Antibody & Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour. Bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged on a digital imager.

-

Analysis: Band intensities are quantified using ImageJ or similar software and normalized to total protein or a loading control (e.g., β-actin).

Experimental and Analytical Workflow

The following diagram illustrates the logical flow from initial compound testing to downstream molecular analysis.

Caption: High-level workflow for the characterization of this compound.

Methodological & Application

JPS036: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

JPS036 is a potent and selective degrader of Class I histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC2 for proteasomal degradation.[1] As a proteolysis-targeting chimera (PROTAC), this compound utilizes the Von Hippel-Lindau (VHL) E3 ligase to induce the ubiquitination and subsequent degradation of its target proteins.[1] This targeted protein degradation leads to enhanced apoptosis and cell cycle arrest in cancer cell lines, such as the human colorectal carcinoma cell line HCT116, making this compound a valuable tool for cancer research and drug development.[1] These application notes provide detailed protocols for cell culture experiments involving this compound, including methodologies for assessing its impact on HDAC protein levels, apoptosis, and cell cycle progression.

Mechanism of Action

This compound functions as a heterobifunctional molecule, simultaneously binding to a Class I HDAC enzyme (the protein of interest) and the VHL E3 ubiquitin ligase. This binding event induces the formation of a ternary complex, which facilitates the transfer of ubiquitin molecules to the HDAC protein. The polyubiquitinated HDAC is then recognized and degraded by the 26S proteasome. The degradation of HDAC1 and HDAC2 disrupts their critical roles in chromatin remodeling and gene expression, ultimately leading to anti-proliferative effects in cancer cells.

Caption: Mechanism of action of this compound.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound in degrading HDAC1, HDAC2, and HDAC3 in HCT116 cells after a 24-hour treatment.

Table 1: this compound-Mediated Degradation of HDACs in HCT116 Cells

| Target Protein | DC50 (µM) | Dmax (%) |

| HDAC1 | 0.1 - 1.0 | >75 |

| HDAC2 | 0.1 - 1.0 | >75 |

| HDAC3 | ~1.0 | ~50 |

DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of degradation.

Table 2: Qualitative Effects of this compound on HCT116 Cells

| Biological Effect | Observation |

| Apoptosis | Enhanced |

| Cell Cycle | Arrest |

Note: Specific quantitative data for apoptosis and cell cycle arrest are not publicly available in the primary literature but are correlated with HDAC1/2 degradation.

Experimental Protocols

HCT116 Cell Culture

This protocol describes the standard procedure for culturing HCT116 cells.

Materials:

-

HCT116 cells

-

McCoy's 5A Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

6-well plates

-

96-well plates

Procedure:

-

Complete Growth Medium: Prepare complete growth medium by supplementing McCoy's 5A Medium with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw a cryopreserved vial of HCT116 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

-

Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

-

Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach. Neutralize the trypsin with 5-7 mL of complete growth medium and collect the cell suspension in a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Split the cells at a ratio of 1:3 to 1:6 into new flasks.

Western Blot Analysis of HDAC Degradation

This protocol details the procedure for assessing the degradation of HDAC1, HDAC2, and HDAC3 following this compound treatment.

Materials:

-

HCT116 cells

-

This compound

-

DMSO (vehicle control)

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-HDAC1, anti-HDAC2, anti-HDAC3, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a DMSO control for 24 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the percentage of HDAC degradation relative to the loading control.

Caption: Workflow for Western blot analysis.

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This protocol describes how to measure apoptosis in HCT116 cells treated with this compound using flow cytometry.

Materials:

-

HCT116 cells

-

This compound

-

DMSO (vehicle control)

-

6-well plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates. After overnight adherence, treat the cells with the desired concentrations of this compound and a DMSO control for 24-48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete growth medium.

-

Staining: Wash the cells with cold PBS and resuspend them in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Flow Cytometry: Incubate the cells in the dark and analyze them by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Caption: Workflow for apoptosis assay.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol is for analyzing the cell cycle distribution of this compound-treated HCT116 cells.

Materials:

-

HCT116 cells

-

This compound

-

DMSO (vehicle control)

-

6-well plates

-

Cold 70% Ethanol (B145695)

-

PBS

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates and treat with this compound and a DMSO control for 24-48 hours.

-

Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

-

Flow Cytometry: Incubate the cells in the dark and analyze by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caption: Workflow for cell cycle analysis.

References

Application Notes and Protocols: Determining the Dose-Response Curve for JPS036, an HDAC-Targeting PROTAC

For Researchers, Scientists, and Drug Development Professionals

Introduction

JPS036 is a benzamide-based Proteolysis Targeting Chimera (PROTAC) that potently and selectively degrades Class I histone deacetylases (HDACs), including HDAC1, HDAC2, and HDAC3.[1] It functions by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of these HDACs.[1] Unlike traditional inhibitors that merely block enzyme activity, PROTACs like this compound eliminate the target protein, offering a distinct and potentially more durable therapeutic effect.[2][3]

A critical step in characterizing the efficacy of a PROTAC is the determination of its dose-response curve. This allows for the quantification of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[4][5] These metrics are essential for comparing the potency of different degraders and for understanding their therapeutic potential.[6] This document provides a detailed protocol for performing a dose-response experiment for this compound in a cellular context, using the human colorectal carcinoma cell line HCT116 as a model system, in which this compound has been previously characterized.[1]

Signaling Pathway and Experimental Workflow

The mechanism of action for this compound involves the formation of a ternary complex between the target HDAC protein, this compound, and the VHL E3 ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the HDAC, marking it for degradation by the 26S proteasome.

The experimental protocol outlined below follows a systematic workflow from cell culture preparation to data analysis to accurately determine the dose-response characteristics of this compound.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol describes the steps for culturing HCT116 cells and treating them with a range of this compound concentrations.

Materials:

-

HCT116 cell line

-

McCoy's 5A medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[7]

-

This compound compound

-

Dimethyl sulfoxide (B87167) (DMSO, sterile)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

6-well tissue culture plates

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Culture: Culture HCT116 cells in McCoy's 5A medium in a humidified incubator. Passage the cells when they reach 70-80% confluency.[7]

-

Cell Seeding: Seed HCT116 cells into 6-well plates at a density of 2 x 10^5 cells per well in 2 mL of medium. Allow the cells to adhere and grow for 24 hours. A recommended seeding density is around 2 x 10^4 cells/cm².[8][9]

-

Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. From this stock, perform serial dilutions in culture medium to create a range of treatment concentrations. A suggested 10-point, 3-fold serial dilution could range from 1 µM down to 0.05 nM to capture a full dose-response curve, including a potential "hook effect".[4] A vehicle control (DMSO) at the same final concentration as the highest this compound dose should also be prepared.

-

Cell Treatment: After 24 hours of cell adherence, carefully remove the medium from each well and replace it with medium containing the various concentrations of this compound or the vehicle control.

-

Incubation: Incubate the treated cells for 24 hours in the humidified incubator. This incubation time has been shown to be effective for observing this compound-mediated degradation.[10]

Protocol 2: Western Blotting for HDAC Degradation

This protocol details the procedure for quantifying the levels of HDAC1, HDAC2, and HDAC3 proteins following this compound treatment.

Materials:

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

Bicinchoninic acid (BCA) protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (e.g., 4-12% Bis-Tris)

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-HDAC1

-

Rabbit anti-HDAC2

-

Rabbit anti-HDAC3

-

Mouse anti-β-actin or anti-GAPDH (loading control)

-

-

Secondary antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Lysis: Wash the cells in each well twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[11]

-

Lysate Preparation: Incubate the lysates on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]

-

Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[11]

-

Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a protein ladder to identify molecular weights. Run the gel until the dye front reaches the bottom.[12]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[12]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against HDAC1, HDAC2, HDAC3, and a loading control (e.g., β-actin or GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane three times for 10 minutes each with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

Data Presentation and Analysis

The goal of the data analysis is to determine the DC50 and Dmax values for this compound. This involves quantifying the band intensities from the Western blot, normalizing the data, and fitting it to a dose-response curve.

-

Densitometry: Use image analysis software to quantify the band intensity for each HDAC and the corresponding loading control in each lane.

-

Normalization: For each sample, normalize the intensity of the HDAC band to the intensity of the loading control band in the same lane. This corrects for any variations in protein loading.[13]

-

Normalized HDAC Intensity = (HDAC Band Intensity) / (Loading Control Band Intensity)

-

-

Percentage of Degradation: Calculate the percentage of remaining HDAC protein for each this compound concentration relative to the vehicle control (which represents 100% protein level).

-

% HDAC Remaining = (Normalized HDAC Intensity of Treated Sample / Average Normalized HDAC Intensity of Vehicle Control) x 100

-

-

Curve Fitting: Plot the percentage of remaining HDAC protein against the logarithm of the this compound concentration. Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation, to generate a sigmoidal dose-response curve.[6]

-

Parameter Determination: From the fitted curve, determine the DC50 (the concentration of this compound that results in 50% degradation of the target HDAC) and the Dmax (the maximum observed percentage of degradation).

Quantitative Data Summary Table

The results should be summarized in a clear, tabular format for easy comparison.

| Target Protein | This compound DC50 (nM) | This compound Dmax (%) |

| HDAC1 | Insert Value | Insert Value |

| HDAC2 | Insert Value | Insert Value |

| HDAC3 | Insert Value | Insert Value |

Data should be presented as the mean ± standard deviation from at least three independent biological replicates.

By following these detailed protocols, researchers can robustly and reproducibly determine the dose-response characteristics of this compound, providing valuable insights into its efficacy as a targeted protein degrader.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. research.chalmers.se [research.chalmers.se]

- 6. Flexible Fitting of PROTAC Concentration-Response Curves with Changepoint Gaussian Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HCT 116. Culture Collections [culturecollections.org.uk]

- 8. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]

- 9. ebiohippo.com [ebiohippo.com]

- 10. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 13. Guide to western blot quantification | Abcam [abcam.com]

Western blot protocol for measuring HDAC degradation by JPS036.

Application Notes: Measuring HDAC Degradation by JPS036

This document provides a detailed protocol for utilizing Western blot analysis to quantify the degradation of Class I Histone Deacetylases (HDACs) mediated by this compound, a selective, benzamide-based Proteolysis Targeting Chimera (PROTAC) that recruits the Von Hippel-Lindau (VHL) E3 ligase.[1][2] this compound is particularly noted for its efficacy as a selective HDAC3 degrader. These guidelines are intended for researchers, scientists, and professionals in drug development investigating targeted protein degradation.

Mechanism of Action: this compound-Mediated HDAC Degradation

This compound functions as a molecular bridge, simultaneously binding to a target HDAC protein and the VHL E3 ubiquitin ligase.[2] This induced proximity facilitates the polyubiquitination of the HDAC protein by the E3 ligase, marking it for subsequent degradation by the 26S proteasome.[2] This targeted degradation approach offers a distinct mechanism from traditional enzymatic inhibition.

Data Presentation: this compound Degradation Profile

The following table summarizes the quantitative degradation profile of this compound against Class I HDACs in HCT116 colon cancer cells after a 24-hour treatment period.[2][3] this compound demonstrates notable selectivity for HDAC3.

| Target | Parameter | Value | Cell Line | Treatment Duration |

| HDAC3 | DC50 | 0.44 ± 0.03 µM (440 nM) | HCT116 | 24 hours |

| HDAC3 | Dmax | 77% | HCT116 | 24 hours |

| HDAC1 | Degradation | Reduced degradation compared to control compounds | HCT116 | 24 hours |

| HDAC2 | Degradation | Reduced degradation compared to control compounds | HCT116 | 24 hours |

-

DC50 (Degradation Concentration 50%) is the concentration of this compound required to degrade 50% of the target protein.

-

Dmax (Maximum Degradation) is the maximum percentage of protein degradation observed.

Experimental Protocol: Western Blot for HDAC Degradation

This protocol details the steps to assess this compound-induced degradation of HDAC1, HDAC2, and HDAC3 in a cell-based assay.

Cell Culture and Treatment

-

Cell Seeding : Seed HCT116 cells in 6-well plates, ensuring they reach 70-80% confluency at the time of treatment.

-

Compound Preparation : Prepare a stock solution of this compound in DMSO (e.g., 20 mM). Further dilute in cell culture medium to achieve final concentrations. Based on published data, a concentration range of 0.1, 1.0, and 10 µM is recommended for initial screening.[2][3] Include a DMSO-only vehicle control.

-

Treatment : Treat the cells with the prepared this compound concentrations and the vehicle control. Incubate for 24 hours under standard cell culture conditions (37°C, 5% CO2).[2]

Cell Lysis

-

Wash : After incubation, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis : Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.[4]

-

Harvest : Scrape the cells from the plate and transfer the lysate to pre-chilled microcentrifuge tubes.

-

Incubation & Clarification : Incubate the lysates on ice for 30 minutes, vortexing periodically. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]

-

Collect Supernatant : Carefully transfer the supernatant, which contains the soluble protein fraction, to new pre-chilled tubes.

Protein Quantification

-

Assay : Determine the protein concentration of each lysate using a standard method, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.

-

Normalization : Based on the concentrations, calculate the volume of each lysate needed to ensure equal protein loading for all samples in the subsequent steps.

SDS-PAGE (Gel Electrophoresis)

-

Sample Preparation : Prepare samples by mixing the normalized protein lysate with 4X Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.

-

Loading : Load equal amounts of protein (typically 20-30 µg) per lane onto a 4-20% Tris-glycine polyacrylamide gel.[4] Include a molecular weight marker.

-

Electrophoresis : Run the gel at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom.[4]

Protein Transfer

-

Procedure : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[4]

-

Conditions : Perform the transfer at 100V for 1-2 hours or using a semi-dry transfer system, ensuring the setup is kept cold.

Blocking and Antibody Incubation

-

Blocking : Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[4] This step prevents non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle shaking.

-

Recommended Primary Antibodies :

-

Anti-HDAC1

-

Anti-HDAC2

-

Anti-HDAC3

-

Anti-GAPDH or Anti-β-Actin (as a loading control)

-

-

-

Washing : Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation : Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

Signal Detection and Data Analysis

-

Washing : Wash the membrane three times with TBST for 10 minutes each.

-

Detection : Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.

-

Imaging : Capture the chemiluminescent signal using a digital imaging system or X-ray film. Adjust exposure time to avoid signal saturation.

-

Analysis : Quantify the band intensities using densitometry software (e.g., ImageJ).[5] Normalize the intensity of each HDAC band to its corresponding loading control band (GAPDH or β-Actin). Calculate the percentage of HDAC degradation relative to the vehicle-treated control.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

JPS036 solubility and stock solution preparation.

Application Notes and Protocols for JPS036

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubility and preparation of stock solutions for this compound, a selective Histone Deacetylase 3 (HDAC3) degrader. This compound is a Proteolysis Targeting Chimera (PROTAC) that functions by inducing the degradation of its target protein.

Chemical Properties

This compound is a benzamide-based compound linked to a Von Hippel-Lindau (VHL) E3 ligase ligand.[1] It is a potent degrader of Class I HDACs, particularly HDAC1 and HDAC2, leading to enhanced apoptosis in cancer cells.[2]

| Property | Value | Source |

| Molecular Weight | 940.19 g/mol | [1] |

| Formula | C₅₁H₆₆FN₇O₇S | [1] |

| CAS Number | 2669785-85-5 | |

| Purity | ≥98% | [1] |

Solubility Data

The solubility of this compound in common laboratory solvents is summarized in the table below. It is important to note that for many complex organic molecules like this compound, solubility in aqueous solutions is limited. Therefore, organic solvents are typically used to prepare concentrated stock solutions.

| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |

| DMSO (Dimethyl Sulfoxide) | 20 | 18.8 | Gentle warming may be required to fully dissolve the compound.[1] |

| Ethanol | Not specified | Not specified | Solubility information not readily available. It is recommended to test solubility in a small aliquot before preparing a larger stock. |

| Water | Insoluble or very poorly soluble | Insoluble or very poorly soluble | Direct dissolution in aqueous buffers is not recommended. Dilution from a DMSO stock is the preferred method. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous/molecular biology grade DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or heat block (optional)

-

Calibrated pipettes

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L * 0.001 L * 940.19 g/mol * 1000 mg/g = 9.40 mg

-

-

-

Weighing this compound:

-

Carefully weigh out 9.40 mg of this compound powder and place it into a sterile vial.

-

-

Adding Solvent:

-

Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

-

-

Dissolution:

-

Cap the vial tightly and vortex thoroughly for 1-2 minutes to dissolve the compound.

-

If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes with intermittent vortexing can aid dissolution.[3] Visually inspect the solution to ensure no particulates are present.

-

-

Storage:

-

Once fully dissolved, the 10 mM this compound stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[4]

-

Protocol 2: Preparation of Working Solutions

This protocol describes the dilution of the 10 mM this compound stock solution to a final working concentration in cell culture medium.

Materials:

-

10 mM this compound stock solution in DMSO

-

Appropriate cell culture medium

-

Sterile tubes

Procedure:

-

Determine the final desired concentration of this compound for your experiment (e.g., 1 µM).

-

Perform a serial dilution of the 10 mM stock solution in your cell culture medium. It is recommended to perform intermediate dilutions to ensure accuracy.

-

Example for a 1 µM final concentration:

-

Prepare a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. This results in a 100 µM intermediate solution.

-

Prepare the final 1 µM working solution by adding 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium.

-

-

-

Vortex gently to mix the working solution.

-

Control: Prepare a vehicle control using the same concentration of DMSO as in the final working solution to account for any effects of the solvent on the cells.

-

Use Immediately: It is recommended to prepare fresh working solutions for each experiment.

Visualizations

Signaling Pathway of this compound

This compound is a PROTAC that co-opts the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of HDAC3.

Caption: Mechanism of action of this compound as a PROTAC.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the key steps for preparing a this compound stock solution.

Caption: Workflow for preparing a this compound stock solution.

References

Application Notes and Protocols for JPS036 in Human Colon Cancer Cell Lines

For Research Use Only. Not for use in diagnostic procedures.

Introduction